molecular formula C24H26FNO B2540257 N-(4-fluorophenyl)-3-(4-methylphenyl)adamantane-1-carboxamide CAS No. 306737-35-9

N-(4-fluorophenyl)-3-(4-methylphenyl)adamantane-1-carboxamide

Cat. No. B2540257
CAS RN: 306737-35-9
M. Wt: 363.476
InChI Key: LYJFSIRHPSNREU-UHFFFAOYSA-N
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Description

The compound N-(4-fluorophenyl)-3-(4-methylphenyl)adamantane-1-carboxamide is a derivative of adamantane, which is a unique and rigid framework that has been utilized in various pharmaceutical applications. Adamantane derivatives are known for their biological activities, including antiviral properties, as demonstrated by the synthesis of adamantyl-containing carboxamide compounds that showed inhibitory effects against influenza viruses . The presence of the 4-fluorophenyl and 4-methylphenyl groups suggests potential interactions with biological targets, possibly enhancing the compound's pharmacological profile.

Synthesis Analysis

The synthesis of adamantane derivatives can be complex, involving multiple steps and the need for specific conditions. For instance, a microwave-assisted three-component one-pot cyclocondensation method was applied to synthesize N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds with an adamantyl moiety . Although the exact synthesis method for this compound is not detailed in the provided papers, similar synthetic strategies involving microwave-assisted techniques could be relevant. Additionally, the separation of enantiomers of a related fluoroadamantane derivative suggests that chiral resolution could be a step in the synthesis of optically active adamantane derivatives .

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by the adamantane core, which imparts a high degree of three-dimensional conformational stability. The substitution of adamantane with various functional groups, such as the 4-fluorophenyl and 4-methylphenyl groups, can influence the overall molecular geometry and electronic distribution. Temperature-dependent polymorphism has been observed in a related compound, N-(4-fluorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide, indicating that subtle changes in temperature can lead to significant reorganization within the crystal lattice . This suggests that the molecular structure of this compound may also exhibit polymorphism, which could be explored through X-ray analysis and theoretical studies.

Chemical Reactions Analysis

Adamantane derivatives can undergo various chemical reactions, including substitutions that alter the substituents on the adamantane core. For example, the synthesis of optically active adamantane derivatives involved the substitution of a fluorine atom with a phenyl group . This indicates that this compound could potentially be modified through similar substitution reactions to yield new derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are influenced by their molecular structure and substituents. Polyamides derived from adamantane-related compounds have been shown to possess high thermal stability, good solubility in organic solvents, and significant mechanical strength . These properties suggest that this compound may also exhibit desirable physical and chemical properties, making it a candidate for further pharmaceutical development. The adamantane core is known to confer high stability, which could translate to a robust pharmacological profile for the compound .

properties

IUPAC Name

N-(4-fluorophenyl)-3-(4-methylphenyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FNO/c1-16-2-4-19(5-3-16)23-11-17-10-18(12-23)14-24(13-17,15-23)22(27)26-21-8-6-20(25)7-9-21/h2-9,17-18H,10-15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJFSIRHPSNREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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